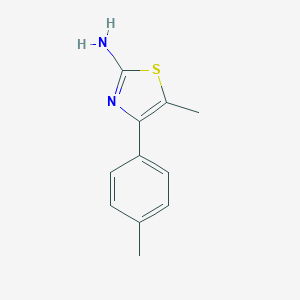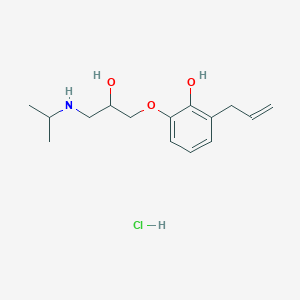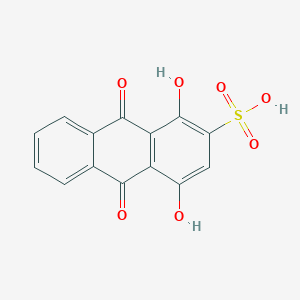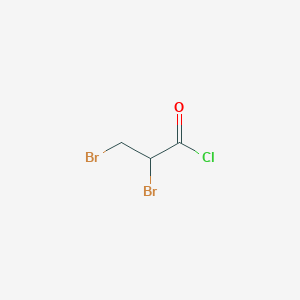
2,3-二溴丙酰氯
描述
2,3-Dibromopropionyl chloride: is an organic compound with the molecular formula C3H3Br2ClO . It is a colorless to yellow liquid that is sensitive to moisture and reacts violently with water, releasing toxic gases . This compound is primarily used as an intermediate in organic synthesis, particularly in the production of reactive dyes .
科学研究应用
2,3-Dibromopropionyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of reactive dyes and other organic compounds.
Pharmaceutical Research: It is used in the synthesis of 2,3-diaminopropionanilides, which have potential antiarrhythmic properties.
Biological Studies: The compound is used in the synthesis of enantiomers of 1,4-dideoxy-1,4-iminolyxitol and 1,4-dideoxy-1,4-iminoribitol, which are important in biological studies.
作用机制
Target of Action
2,3-Dibromopropionyl chloride is a chemical compound used in the synthesis of various organic compounds . The primary targets of this compound are mono- and disubstituted aniline derivatives .
Mode of Action
The compound interacts with its targets through acylation . This process involves the introduction of an acyl group into another molecule. In the case of 2,3-Dibromopropionyl chloride, it acylates mono- and disubstituted aniline derivatives .
Biochemical Pathways
It is known that the compound is used in the synthesis of a series of 2,3-diaminopropionanilides . These compounds are evaluated for their antiarrhythmic efficacy .
Result of Action
The molecular and cellular effects of 2,3-Dibromopropionyl chloride’s action largely depend on the specific compounds it is used to synthesize. For instance, when used in the synthesis of 2,3-diaminopropionanilides, these compounds exhibit antiarrhythmic effects .
Action Environment
2,3-Dibromopropionyl chloride is sensitive to moisture and reacts violently with water . Therefore, it must be handled and stored in a dry environment. It’s also a combustible material, and its containers may explode when heated . These environmental factors significantly influence the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
It has been used in the synthesis of various compounds, suggesting that it may interact with enzymes, proteins, and other biomolecules in these reactions .
Molecular Mechanism
A study on the photodissociation of 2,3-Dibromopropionyl chloride at 248 nm was carried out to study Br2 as the primary molecular product . This suggests that 2,3-Dibromopropionyl chloride may interact with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression.
准备方法
Synthetic Routes and Reaction Conditions:
Bromination of Acrylic Acid: The preparation of 2,3-dibromopropionyl chloride begins with the bromination of acrylic acid.
Addition of Iron Powder or Iron Salt: Once the bromination is complete, iron powder or an iron salt (such as iron(III) chloride) is added to the resultant melt.
Chlorination: The dibromopropionic acid obtained from the previous step is then chlorinated to produce 2,3-dibromopropionyl chloride.
Removal of Volatile Components: The final step involves removing the volatile components to obtain the compound in high yield and purity.
Industrial Production Methods: The industrial production of 2,3-dibromopropionyl chloride follows the same synthetic route as described above, with careful control of reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions:
Substitution Reactions: This compound can participate in substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Photodissociation: Ultraviolet light at 248 nm.
Substitution Reactions: Various nucleophiles can be used under appropriate conditions.
Major Products Formed:
Photodissociation: Bromine molecules (Br2).
Substitution Reactions: Products depend on the nucleophile used.
相似化合物的比较
2,3-Dibromopropionic Acid: This compound is a precursor in the synthesis of 2,3-dibromopropionyl chloride.
2,3-Diaminopropionanilides: These compounds are synthesized using 2,3-dibromopropionyl chloride and have potential pharmaceutical applications.
Uniqueness: 2,3-Dibromopropionyl chloride is unique due to its high reactivity and its role as an intermediate in the synthesis of various organic compounds and pharmaceuticals .
属性
IUPAC Name |
2,3-dibromopropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Br2ClO/c4-1-2(5)3(6)7/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKWYDXHMQQDQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)Cl)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Br2ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10940266 | |
| Record name | 2,3-Dibromopropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10940266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18791-02-1 | |
| Record name | 2,3-Dibromopropanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18791-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propionyl chloride, 2,3-dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018791021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dibromopropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10940266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dibromopropionyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 2,3-Dibromopropionyl chloride in scientific research?
A1: 2,3-Dibromopropionyl chloride serves as a versatile building block in organic synthesis and material science. Here are a few examples from recent research:
- Synthesis of Antiarrhythmic Agents: Researchers investigated a series of 2,3-diaminopropionanilides, synthesized by reacting 2,3-dibromopropionyl chloride with aniline derivatives followed by amination. These compounds showed potential as antiarrhythmic agents, with some exhibiting higher potency than lidocaine in preclinical models [].
- Development of Novel Finishing Agents: 2,3-Dibromopropionyl chloride enabled the synthesis of a novel cyclodextrin-based finishing agent for textiles. This agent successfully grafted onto silk, potentially offering a new approach for fragrance finishing [].
- Creation of Fluorescent Dyes: Reacting 2,3-dibromopropionyl chloride with a hemicyanine fluorescent dye yielded a novel reactive cationic dye. This dye successfully imparted fluorescent orange shades to wool fabrics, demonstrating its potential for creating fluorescent textiles [].
Q2: How does the structure of 2,3-Dibromopropionyl chloride relate to its reactivity?
A2: 2,3-Dibromopropionyl chloride (CH2BrCHBrC(O)Cl) possesses several structural features that dictate its reactivity:
Q3: Have there been any studies investigating the photodissociation of 2,3-Dibromopropionyl chloride?
A3: Yes, researchers have studied the photodissociation of 2,3-Dibromopropionyl chloride at 248 nm using cavity ring-down absorption spectroscopy []. The study revealed Br2 as a primary product of this photodissociation process. Furthermore, density functional theory calculations provided insights into potential energy surfaces and dissociation pathways. The quantum yield for Br2 elimination was estimated to be relatively low (0.09 ± 0.04).
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


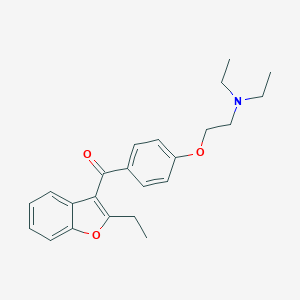
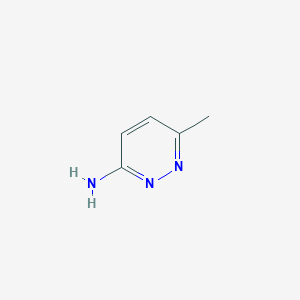


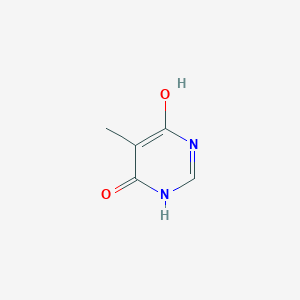
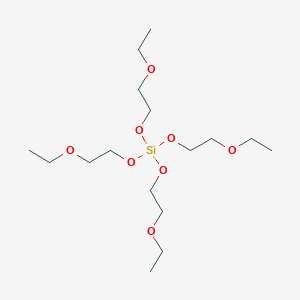
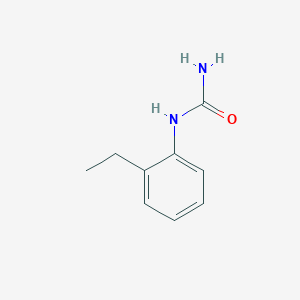
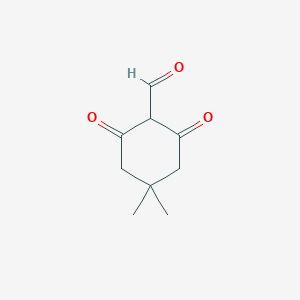
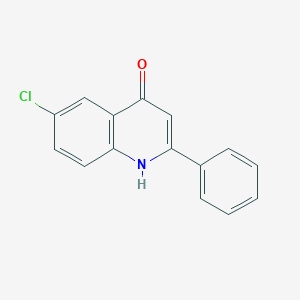
![1-[3,5-Bis(trifluoromethyl)phenyl]piperazine](/img/structure/B91941.png)
